molecular formula C8H14ClNO2 B567974 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride CAS No. 1240526-59-3

3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride

Cat. No. B567974
M. Wt: 191.655
InChI Key: MZXKXSCKHKDJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride” is a chemical compound . It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride” is complex . It is part of the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride” are complex and require a high level of expertise in organic chemistry . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

1. Biocatalyst Inhibition Studies

The impact of carboxylic acids, including 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride, on biocatalysts like microbes has been extensively studied. These compounds, often used as food preservatives due to their inhibitory effects on microbes, have been observed to damage cell membranes and reduce microbial internal pH. Such studies aim at understanding the inhibition mechanisms to engineer more robust microbial strains for industrial applications (Jarboe et al., 2013).

2. Synthesis and Biological Activity Studies

Research has been conducted on derivatives of 3-Azabicyclo[3.3.1]nonanone, which is structurally similar to 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride. These studies focus on the synthesis of these compounds and their potential biological activities, particularly their antimicrobial properties. The structure-activity relationship suggests that certain structural modifications can enhance their biological effectiveness (Mazimba & Mosarwa, 2015).

3. Reactive Extraction Processes

The compound has been considered in the context of reactive extraction processes, particularly in the separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids. This method is noted for its environmental benefits and efficiency, marking it as a valuable technique in industrial applications (Djas & Henczka, 2018).

4. Environmental Exposure Studies

Studies have also investigated the environmental exposure of individuals to various carboxylic acids. For instance, the presence of metabolites of certain plasticizers in the urine of U.S. adults over a period suggests ongoing exposure to these compounds, which may include 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride (Silva et al., 2013).

Safety And Hazards

Safety information for “3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride” indicates that it may cause eye irritation . Precautionary measures include avoiding dust formation and avoiding breathing vapors, mist, or gas .

properties

IUPAC Name

3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXKXSCKHKDJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride

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